

# Spectral Analysis of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: **1-(2-Pyrimidinyl)piperazine**

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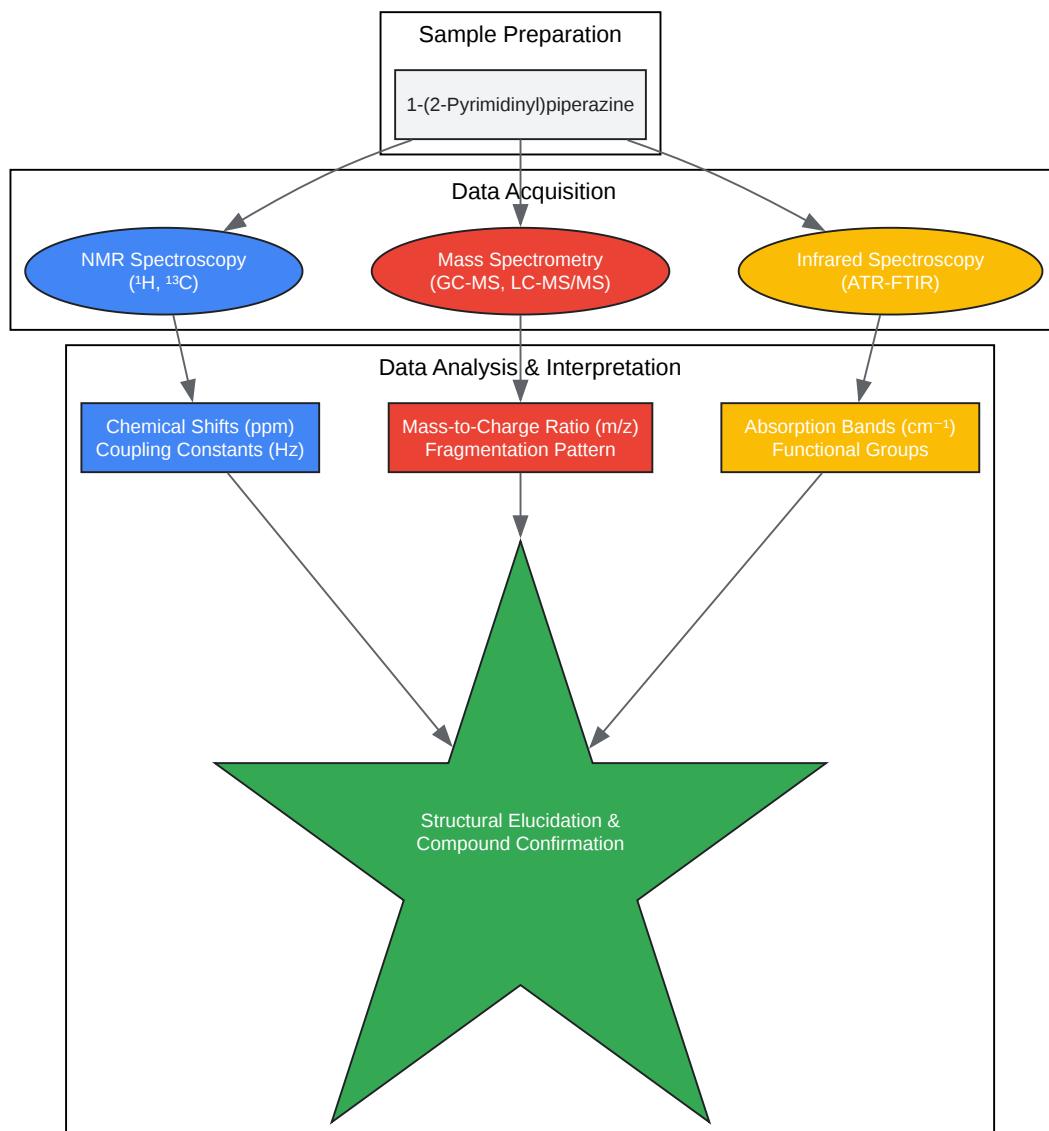
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **1-(2-Pyrimidinyl)piperazine**, a key chemical intermediate and a significant metabolite of several anxiolytic drugs. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for identification, characterization, and quality control purposes.

## Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data presented in this guide.

## Workflow for Spectroscopic Analysis of 1-(2-Pyrimidinyl)piperazine

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Caption: General workflow for the spectroscopic analysis of **1-(2-Pyrimidinyl)piperazine**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-(2-Pyrimidinyl)piperazine**.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **1-(2-Pyrimidinyl)piperazine** was recorded in deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[1]</sup>

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.291	Doublet	2H	Pyrimidine C4-H, C6-H
6.451	Triplet	1H	Pyrimidine C5-H
3.782	Triplet	4H	Piperazine -CH <sub>2</sub> -N(pyrimidine)
2.901	Triplet	4H	Piperazine -CH <sub>2</sub> -NH
2.15	Singlet	1H	Piperazine -NH

## $^{13}\text{C}$ NMR Spectral Data

Detailed  $^{13}\text{C}$  NMR data for **1-(2-Pyrimidinyl)piperazine** is not readily available in the public domain. However, the  $^{13}\text{C}$  NMR spectrum of a closely related derivative, 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(pyrimidin-2-yl)piperazine-1-carbodithioate, has been reported and provides insight into the chemical shifts of the core structure.<sup>[2]</sup> The spectrum was recorded in  $\text{DMSO-d}_6$ .<sup>[2]</sup>

Chemical Shift (ppm)	Assignment (in derivative)
161.46	Pyrimidine C2
158.49	Pyrimidine C4, C6
110.53	Pyrimidine C5
42.96 - 51.34	Piperazine Carbons

Note: The chemical shifts for the piperazine carbons in the derivative are influenced by the substituent. In unsubstituted **1-(2-Pyrimidinyl)piperazine**, the chemical shifts for the piperazine carbons would be different but are expected to be in a similar region of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

## GC-MS Fragmentation Data

The following table lists the major fragments observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **1-(2-Pyrimidinyl)piperazine**.<sup>[3]</sup>

Mass-to-Charge Ratio (m/z)	Relative Intensity
164	Molecular Ion [M] <sup>+</sup>
122	High
108	High
96	Moderate

## MS/MS Fragmentation Data

Tandem mass spectrometry (MS/MS) provides more detailed structural information through controlled fragmentation of a selected precursor ion. For **1-(2-Pyrimidinyl)piperazine**, the protonated molecule [M+H]<sup>+</sup> with m/z 165.1135 was used as the precursor ion.<sup>[3]</sup>

Precursor Ion (m/z)	Fragment Ions (m/z)
165.1135	148, 122, 96.1

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## ATR-FTIR Spectral Data

The Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of **1-(2-Pyrimidinyl)piperazine** has been reported.[\[3\]](#) The main absorption bands are characteristic of the pyrimidinyl and piperazine moieties. A publication on a derivative provides more specific band assignments which can be used for interpretation.[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment (based on derivative)
~3070	Aromatic C-H stretching
~2908	Aliphatic C-H stretching
~1583-1421	C=C and C=N stretching (pyrimidine ring)
~1259-1029	C-N stretching

## Experimental Protocols

### NMR Spectroscopy

The <sup>1</sup>H NMR spectrum was obtained on a BRUKER AC-300 spectrometer operating at a frequency of 300 MHz.[\[3\]](#) A sample of **1-(2-Pyrimidinyl)piperazine** was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the <sup>13</sup>C NMR of the derivative, a Bruker DPX spectrometer operating at 125 MHz was used with DMSO-d<sub>6</sub> as the solvent.[\[2\]](#)

## Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of **1-(2-Pyrimidinyl)piperazine** in rat plasma has been described.[4] The chromatographic separation was performed on a CAPCELL PAK ADME C18 column with a mobile phase consisting of acetonitrile and 5 mM ammonium formate with 0.1% formic acid.[4] Detection was achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

## Infrared Spectroscopy (ATR-FTIR)

The ATR-FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[3] The sample was analyzed neat, without any sample preparation, by placing it directly onto the ATR crystal.[3] A typical ATR-FTIR analysis involves collecting a background spectrum of the clean, empty ATR crystal, followed by the collection of the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). General parameters for such an analysis often include a resolution of  $4 \text{ cm}^{-1}$  over a range of 4000-400  $\text{cm}^{-1}$ , with an accumulation of 16 to 32 scans.[5]

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